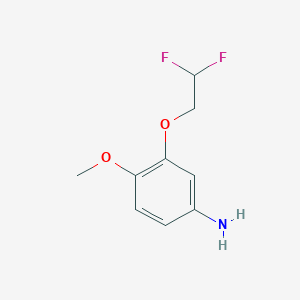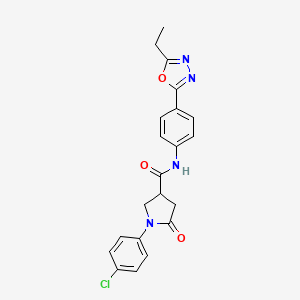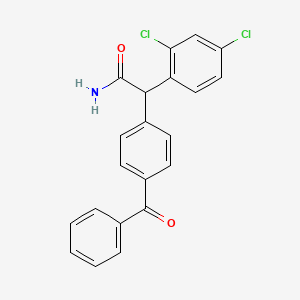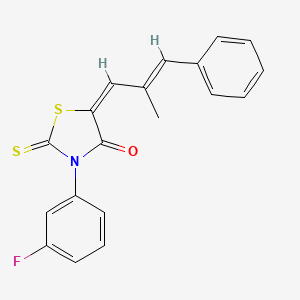
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene, also known as CFM, is a chemical compound used in scientific research. It is a member of the sulfonyl fluoride family of compounds and has shown potential in various applications.
Wirkmechanismus
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene works by irreversibly binding to the active site of proteases and other enzymes, inhibiting their activity. The sulfonyl fluoride group in this compound reacts with the active site nucleophile of the enzyme, forming a covalent bond and rendering the enzyme inactive. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting a wide range of enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases and enzymes, including those involved in inflammation, blood clotting, and cancer progression. This compound has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity as an enzyme inhibitor. This compound has been shown to be effective in inhibiting a wide range of proteases and enzymes, making it a valuable tool for studying enzyme kinetics and activity. However, this compound has also been shown to be toxic at high concentrations and can have off-target effects. This makes it important to use this compound in appropriate concentrations and with proper controls to ensure accurate results.
Zukünftige Richtungen
There are several future directions for 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene research. One area of interest is the development of this compound-based inhibitors for specific proteases and enzymes involved in disease progression. Another area of interest is the study of this compound as a potential treatment for inflammatory diseases and cancer. Additionally, there is potential for this compound to be used in the development of new diagnostic tools and assays for enzyme activity and inhibition. Overall, this compound has shown great potential in various scientific research applications and will likely continue to be an important tool in the study of enzymes and proteases.
Synthesemethoden
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can be synthesized by reacting 4-cyano-1-fluoro-2-methoxybenzene with sulfur tetrafluoride and sulfur dioxide. The reaction occurs at low temperatures and produces a high yield of this compound. This method has been optimized for industrial-scale production and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been used in various scientific research applications, including the study of proteases, enzymes, and other biological molecules. It has been shown to be a potent inhibitor of several proteases, including chymotrypsin, trypsin, and elastase. This compound has also been used in the study of enzyme kinetics and has been shown to be a useful tool for determining enzyme activity and inhibition.
Eigenschaften
IUPAC Name |
4-cyano-1-fluorosulfonyloxy-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDWXNXXZKCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)